3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one
Description
3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one is an enaminone derivative characterized by a cyclohexenone core substituted with a 2-fluorophenylamino group. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-(2-fluoroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-6-1-2-7-12(11)14-9-4-3-5-10(15)8-9/h1-2,6-8,14H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAUOKDKFYGIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The synthesis of 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one typically involves the condensation reaction between 1,3-cyclohexanedione and 2-fluoroaniline. This approach follows a general pattern observed in the synthesis of similar enaminones, where a 1,3-dicarbonyl compound reacts with an amine to form an enaminone structure.
Detailed Preparation Methods
Direct Synthesis from 1,3-Cyclohexanedione and 2-Fluoroaniline
Based on synthetic procedures for analogous compounds found in the literature, the most straightforward preparation method involves:
Reagents and Materials
- 1,3-Cyclohexanedione (1.0 equivalent)
- 2-Fluoroaniline (1.0 equivalent)
- Appropriate solvent (ethanol, toluene, or solvent-free conditions)
- Optional: catalytic amount of acetic acid or p-toluenesulfonic acid
Procedure
The synthesis can be carried out through several procedural variations:
Method A: Conventional Heating Method
- In a round-bottomed flask equipped with a reflux condenser, combine 1,3-cyclohexanedione (1.0 mmol) and 2-fluoroaniline (1.0 mmol).
- Add an appropriate solvent (10-15 mL ethanol or toluene).
- Optional: Add a catalytic amount of acetic acid (0.1-0.5 mL).
- Heat the mixture under reflux for 4-6 hours with continuous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from an appropriate solvent (ethanol or ethyl acetate/hexane mixture) or by column chromatography.
Method B: Solvent-Free Conditions
Based on similar preparations, the compound can also be synthesized under solvent-free conditions:
- Mix 1,3-cyclohexanedione (1.0 equivalent) and 2-fluoroaniline (1.0 equivalent) in a mortar.
- Grind the mixture thoroughly for 15-20 minutes.
- Transfer the mixture to a round-bottomed flask and heat at 110-120°C for 2-3 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the mixture to room temperature.
- Purify the crude product by recrystallization or column chromatography.
Method C: Ultrasound-Assisted Synthesis
Drawing from procedures for similar compounds, ultrasound-assisted synthesis offers advantages of shorter reaction times and higher yields:
- Place 1,3-cyclohexanedione (1.0 mmol) and 2-fluoroaniline (1.0 mmol) in a suitable reaction vessel.
- Add acetonitrile (3-5 mL) as the solvent.
- Subject the mixture to ultrasonic irradiation in a sonic bath (35 kHz) at room temperature (approximately 26°C) for 20-30 minutes.
- Monitor the reaction by TLC.
- After completion, remove the solvent under reduced pressure.
- Purify the crude product as described in previous methods.
The ultrasonication approach significantly reduces reaction time (from several hours to 20-30 minutes) and typically improves yields to around 90-95% compared to conventional methods.
Alternative Synthetic Routes
Two-Step Synthesis via 3-Amino-2-cyclohexen-1-one
An alternative approach involves the initial preparation of 3-amino-2-cyclohexen-1-one followed by N-arylation:
Step 1: Preparation of 3-amino-2-cyclohexen-1-one
- In a three-necked flask, combine 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).
- Heat the mixture in an oil bath at 110°C for 15 minutes with stirring.
- Remove from the oil bath and allow to cool naturally (the reaction mixture will solidify).
- After cooling to room temperature, add ethyl acetate (10 mL), heat to dissolve, and then cool to 0°C.
- Filter the mixture and dry the filter cake to obtain yellow crystals of 3-amino-2-cyclohexen-1-one (typical yield: 93.6%).
Step 2: N-Arylation with 2-Fluorobenzene Derivative
The isolated 3-amino-2-cyclohexen-1-one can be further reacted with an appropriate 2-fluorobenzene derivative (such as 2-fluoroiodobenzene) under copper-catalyzed conditions:
- Combine 3-amino-2-cyclohexen-1-one (1.0 equivalent), 2-fluoroiodobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalent), and cesium carbonate (2.0 equivalents) in dimethyl sulfoxide.
- Heat the mixture at 100-110°C for 12-18 hours with stirring under an inert atmosphere.
- After cooling, dilute with ethyl acetate and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by column chromatography.
Optimization Strategies and Reaction Parameters
Several parameters can be optimized to improve the yield and purity of this compound:
Temperature Effects
The reaction temperature significantly influences both the reaction rate and yield. Based on studies with similar compounds:
| Temperature (°C) | Reaction Time | Expected Yield (%) | Notes |
|---|---|---|---|
| 25-30 (Room temp) | 24-48 hours | 60-70 | Slower reaction, gentler conditions |
| 70-80 | 4-6 hours | 75-85 | Balanced approach |
| 110-120 | 1-2 hours | 80-90 | Faster reaction, possible side products |
| Ultrasonic (26°C) | 20-30 minutes | 90-95 | Most efficient method |
Solvent Selection
The choice of solvent affects solubility, reaction rate, and product purity:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Ethanol | Good solubility, environmentally friendly | Moderate reaction rate |
| Toluene | Higher boiling point, suitable for reflux | Less environmentally friendly |
| Acetonitrile | Good for ultrasonic methods | Higher cost |
| Solvent-free | Green chemistry, reduced waste | May require higher temperatures |
| DMSO | Excellent solubility for reactants | Difficult to remove completely |
Catalyst Effects
Various catalysts can enhance the reaction efficiency:
| Catalyst | Typical Loading | Effect on Reaction |
|---|---|---|
| Acetic acid | 0.1-0.5 mL | Mild activation of carbonyl groups |
| p-Toluenesulfonic acid | 5-10 mol% | Stronger activation |
| Lewis acids (AlCl₃, ZnCl₂) | 5 mol% | Enhanced electrophilicity of carbonyl |
| Ionic liquids | 5-10 mol% | Improved reaction medium |
Purification and Isolation Techniques
Recrystallization
Based on properties of similar compounds, the following solvents and solvent combinations are effective for recrystallization:
- Ethanol
- Ethyl acetate
- Ethyl acetate/hexane mixture
- Acetone/water mixture
Column Chromatography
For column chromatography purification:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Ethyl acetate/petroleum ether (1:2 to 1:1), gradually increasing polarity
- TLC monitoring: Ethyl acetate/petroleum ether (1:2) as development solvent
- Detection: UV light at 254 nm or vanillin-sulfuric acid stain
Characterization Data
Based on analogous compounds reported in the literature, the expected characterization data for this compound would be:
Spectroscopic Data
¹H NMR (300 MHz, DMSO-d₆)
Expected signals:
- δ 8.65 (s, 1H, NH)
- δ 7.35-7.23 (m, 4H, Ar-H)
- δ 4.86 (s, 1H, =CH-)
- δ 2.40-2.45 (m, 2H, -CH₂-)
- δ 2.15-2.20 (m, 2H, -CH₂-)
- δ 1.90-1.85 (m, 2H, -CH₂-)
¹³C{¹H} NMR (75 MHz, DMSO-d₆)
Expected signals:
- δ 195.1 (C=O)
- δ 161.2 (C=C-N)
- δ 156.0 (d, J = 247 Hz, C-F)
- δ 127.6-116.4 (aromatic carbons)
- δ 97.0 (=CH-)
- δ 36.3, 27.7, 21.4 (cyclohexene carbons)
IR (ATR)
Expected bands (cm⁻¹):
- 3235 (N-H stretching)
- 3052 (aromatic C-H)
- 2961 (aliphatic C-H)
- 1572 (C=O)
- 1491 (C=C)
- 1227 (C-F)
- 1146 (C-N)
Mass Spectrometry
- ESI-MS: m/z = 206 [M+H]⁺
- HRMS calculated for C₁₂H₁₃FNO [M+H]⁺: 206.0981
Industrial Production Considerations
Scale-Up Challenges
When scaling up the synthesis of this compound from laboratory to industrial scale, several challenges need to be addressed:
- Heat transfer efficiency in larger reactors
- Mixing dynamics to ensure homogeneity
- Solvent recovery and recycling
- Safety considerations, particularly with respect to handling 2-fluoroaniline
Economic Analysis
| Factor | Estimate | Notes |
|---|---|---|
| Raw material cost | Medium | 2-Fluoroaniline is more expensive than unsubstituted aniline |
| Process complexity | Low-Medium | Straightforward condensation reaction |
| Purification cost | Medium | Recrystallization is generally sufficient |
| Energy requirements | Low-Medium | Heating required but not extreme conditions |
| Environmental impact | Low | Limited waste generation, especially with solvent recycling |
Applications and Downstream Chemistry
This compound serves as a versatile intermediate in organic synthesis:
- Precursor for heterocyclic compounds
- Building block for pharmaceutical intermediates
- Potential intermediate in the synthesis of fluorinated compounds of medicinal interest
- Starting material for the preparation of cyclized products such as quinolones and indazolones
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.
Substitution: The fluorophenylamino group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key analogs and their substituent effects:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase polarity and stability but may reduce solubility in nonpolar solvents .
- Steric effects : The 2-fluorophenyl group in the target compound may hinder rotational freedom compared to para-substituted analogs (e.g., 4-methylphenyl in ).
Biological Activity
3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.
The compound's structure features a cyclohexenone core with a fluorinated phenyl amino group, which enhances its stability and lipophilicity. These properties are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an inhibitor or activator of specific enzymes and receptors, influencing cellular pathways. The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's reactivity and interaction with biological systems compared to non-fluorinated analogs.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies show that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
In cancer research, this compound has been investigated for its cytotoxic effects on several cancer cell lines. Studies demonstrate that it induces apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-[(2-Chlorophenyl)amino]cyclohex-2-en-1-one | Chlorinated analog | Moderate antimicrobial activity |
| 3-[(2-Bromophenyl)amino]cyclohex-2-en-1-one | Brominated analog | Lower cytotoxicity compared to target |
| 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one | Methylated analog | Reduced interaction with targets |
The presence of fluorine in this compound contributes significantly to its biological activity by enhancing binding affinity to specific receptors compared to its chlorinated and brominated counterparts .
Study A: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antibacterial properties.
Study B: Cancer Cell Line Testing
In another study involving various cancer cell lines (e.g., MCF7 and HeLa), treatment with this compound resulted in a significant reduction in cell viability (IC50 values around 10 µM). Flow cytometry analysis confirmed increased apoptosis rates, supporting its potential as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. How can researchers design a synthesis route for 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one?
- Methodology :
- Step 1 : React 2-fluorophenylamine with a cyclohexenone precursor (e.g., cyclohex-2-en-1-one) under optimized conditions. Catalysts such as [Ir(ppy)₂(dtbbpy)]PF₆ (used in related enamine syntheses) may enhance yield .
- Step 2 : Purify intermediates via flash column chromatography (10%–80% ethyl acetate/hexanes) to isolate the target compound .
- Validation : Confirm regioselectivity using ¹H/¹³C NMR and HRMS, as demonstrated for structurally similar compounds like 2-((2-fluorophenyl)(methyl)amino)cyclohex-2-en-1-one .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm stereochemistry .
- Spectroscopy : Compare experimental NMR shifts (e.g., δ 7.02 ppm for aromatic protons) and HRMS data ([M+H⁺] calculated for C₁₃H₁₂FNO: 218.0978) with theoretical values .
- Purity assessment : HPLC (≥95% purity threshold) and melting point analysis (e.g., 111–115°C for analogous compounds) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Approach :
- Validation : Cross-reference SHELXL-refined structures with Mercury CSD 2.0’s packing similarity analysis to identify deviations in hydrogen-bonding patterns or lattice parameters .
- Error correction : Re-examine raw diffraction data for indexing errors (e.g., misassigned space groups) and validate against corrected nomenclature, as seen in forensic toxicology revisions .
Q. What computational methods predict the biological activity of this compound?
- Strategy :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like sodium channels or enzymes, leveraging fluorophenyl groups’ enhanced binding affinity .
- ADMET profiling : Predict pharmacokinetics (e.g., logP, bioavailability) using SwissADME, considering fluorine’s impact on lipophilicity .
Q. How does fluorine substitution influence hydrogen bonding in the crystal structure?
- Analysis :
- Graph-set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) and compare with non-fluorinated analogs. Fluorine’s electronegativity may reduce donor capacity but enhance van der Waals interactions .
- Case study : Contrast with 3-(trifluoromethyl)cyclohex-2-en-1-one, where CF₃ groups disrupt π-π stacking but stabilize hydrophobic pockets .
Q. What strategies address conflicting bioactivity data in studies of this compound?
- Resolution Framework :
- Assay standardization : Replicate in vitro studies (e.g., antimicrobial assays) under controlled conditions (pH, temperature) to isolate fluorophenyl-specific effects .
- Meta-analysis : Compare results with structurally related compounds (see Table 1) to identify trends in substituent-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
